1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This particular compound features a pyrazole ring substituted with a phenyl group and a hydrazide moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Substitution with Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Introduction of the Hydrazide Moiety: The hydrazide group is added via nucleophilic substitution reactions, often using hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and hydrazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazides, and phenyl derivatives .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 3-Propyl-1H-pyrazole-5-carboxylic acid
Uniqueness
1H-Pyrazole-3-carboxylic acid, 5-phenyl-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide is unique due to its complex structure, which combines a pyrazole ring with a phenyl group and a hydrazide moiety.
Properties
CAS No. |
149990-87-4 |
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Molecular Formula |
C31H25N4O3P |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
N'-[2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoyl]-3-phenyl-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C31H25N4O3P/c36-29(31(38)35-34-30(37)28-21-27(32-33-28)23-13-5-1-6-14-23)22-39(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H,(H,32,33)(H,34,37)(H,35,38) |
InChI Key |
UQIASEDWZNZTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C(=O)C=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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